3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide

Beschreibung

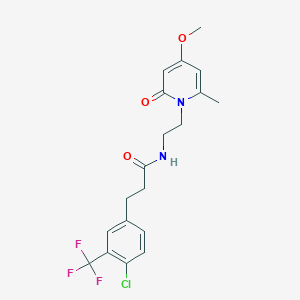

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is a structurally complex propanamide derivative. Its molecular architecture comprises:

- A propanamide backbone with a 3-(4-chloro-3-(trifluoromethyl)phenyl) substituent.

- An N-linked ethyl group bearing a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety.

The 4-chloro-3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects (via Cl and CF₃), enhancing metabolic stability and lipophilicity.

Eigenschaften

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N2O3/c1-12-9-14(28-2)11-18(27)25(12)8-7-24-17(26)6-4-13-3-5-16(20)15(10-13)19(21,22)23/h3,5,9-11H,4,6-8H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMCYEKABQGYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide typically involves multi-step organic synthesis. A typical route might start with the synthesis of the 4-chloro-3-(trifluoromethyl)aniline through a chlorination and trifluoromethylation process. Following this, a coupling reaction with a suitable acyl chloride or an amide-forming reaction could yield the final product. Each step requires precise control of temperature, pH, and solvent conditions to ensure the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale equipment for reaction handling and purification processes such as recrystallization, chromatography, or distillation. Scaling up from lab to industrial scale typically demands optimizations to minimize cost and environmental impact, while maximizing yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes:

Oxidation: This compound can undergo oxidation at its functional groups. Specifically, the methoxy group might be oxidized to a hydroxyl or carboxylic group.

Reduction: The amide functional group can be reduced to an amine under suitable conditions.

Substitution: The aromatic ring with chloro and trifluoromethyl groups can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Lithium aluminum hydride, hydrogen with a metal catalyst (e.g., palladium on carbon).

Substitution Reagents: Sodium hydroxide, various nucleophiles like amines or thiols.

Major Products Formed:

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Corresponding amine derivatives.

Substitution Products: Depending on the nucleophile, different substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant anticancer properties. The trifluoromethyl group is known to enhance bioactivity and selectivity towards cancer cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : The presence of the chloro and trifluoromethyl substituents can contribute to enhanced antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential use in pharmaceuticals aimed at treating infections .

- Neurological Applications : The pyridine moiety in the compound is associated with neuroprotective effects. Research has suggested that derivatives of pyridine can modulate neurotransmitter systems, providing a pathway for developing treatments for neurological disorders .

Material Science Applications

- Fluorinated Polymers : The trifluoromethyl group can impart unique properties to polymers, such as increased chemical resistance and thermal stability. This makes the compound relevant in the development of advanced materials for coatings and industrial applications .

- Nanotechnology : The compound's structure allows for functionalization in nanocarriers for drug delivery systems. Its ability to encapsulate drugs while providing stability can enhance the efficacy of therapeutic agents in targeted delivery applications .

Case Study 1: Anticancer Screening

In a study assessing the anticancer potential of similar compounds, researchers synthesized derivatives of 3-(4-chloro-3-(trifluoromethyl)phenyl) and evaluated their cytotoxicity against various cancer cell lines. Results indicated that modifications to the amide group significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of compounds featuring the trifluoromethyl group against E. coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent .

Wirkmechanismus

The exact mechanism of action of this compound would depend on its specific application, but generally, it might interact with biological targets through binding to proteins, influencing enzyme activity, or modulating receptor pathways. For example, the aromatic ring and various functional groups could allow it to fit into enzyme active sites or bind to receptor proteins, altering their function in a manner that could be therapeutically useful.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous propanamide derivatives from the evidence, focusing on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Groups (EWGs): The target compound’s CF₃ and Cl substituents enhance stability and membrane permeability compared to the F and Cl in . The CF₃ group’s strong electronegativity may improve binding affinity in hydrophobic pockets.

Solubility and Hydrogen Bonding: The 2-oxopyridinone in the target compound offers H-bond donor/acceptor sites, likely improving aqueous solubility over the pyridinyl ether in or the sulfamoyl group in .

Steric and Conformational Effects: The 2,2-dimethyl substituent in adds steric bulk, possibly hindering target interactions. The target compound’s unbranched propanamide chain may allow better conformational flexibility. The spiro[2.5]octene and cyclohexene motifs in (patent compounds) suggest rigid scaffolds, whereas the target’s ethyl-oxopyridinone linker balances flexibility and H-bonding.

Research Implications and Limitations

- Pharmacological Potential: The target compound’s trifluoromethyl and oxopyridinone groups align with features seen in kinase inhibitors (e.g., sunitinib) and anti-inflammatory agents. However, experimental validation is required.

- Synthesis Challenges: Attaching the 2-oxopyridinone ethyl group may require specialized coupling reagents, as seen in (e.g., HATU or EDC).

- Data Gaps: The evidence lacks direct biological or physicochemical data for the target compound. Further studies on logP, solubility, and target engagement are critical.

Biologische Aktivität

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₈H₁₈ClF₃N₂O₂

- Molecular Weight : 396.80 g/mol

- IUPAC Name : this compound

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, potentially increasing their bioavailability.

Anticancer Properties

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activity. For instance, derivatives of pyridine and phenyl groups have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the trifluoromethyl group is believed to enhance these effects by improving binding affinity to target proteins involved in cancer progression.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways associated with cell growth and survival. For example, inhibition of the Raf/MEK/ERK pathway, a critical pathway in many cancers, could be a primary mode of action. Additionally, the compound may interact with other molecular targets such as Bcl-2 family proteins, which are crucial in regulating apoptosis.

Study 1: Inhibition of Cancer Cell Lines

In a study examining the effects of similar compounds on various cancer cell lines, it was found that compounds with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The study concluded that these modifications significantly enhance anticancer activity compared to their non-fluorinated counterparts.

Study 2: Enzyme Activity Assay

Another investigation focused on the enzyme inhibitory potential of related compounds, where it was shown that specific substitutions led to enhanced activity against Raf kinase. This suggests a promising avenue for developing targeted therapies for cancers characterized by aberrant Raf signaling.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry. For complex spectra, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated in structurally similar compounds .

What functional groups in this compound are likely to influence its biological activity?

Q. Basic

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, potentially improving membrane permeability .

- Chloro-substituted phenyl ring : May contribute to target binding via hydrophobic or halogen-bonding interactions .

- Methoxy and pyridone moieties : Participate in hydrogen bonding with biological targets, critical for activity modulation .

How can reaction yields be optimized during synthesis?

Q. Advanced

- Temperature control : Exothermic reactions (e.g., amide coupling) require cooling to prevent side-product formation .

- Catalyst selection : Palladium-based catalysts for cross-coupling steps improve regioselectivity .

- In-line monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and terminate at optimal conversion .

How do computational methods predict this compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Software like AutoDock Vina models binding poses with receptors, prioritizing key residues (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .

- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation effects on the methoxy group) .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

- Reproducibility checks : Validate assays using standardized protocols (e.g., cell lines with consistent passage numbers) .

- Purity verification : Ensure >95% purity via HPLC to exclude confounding effects from impurities .

- Orthogonal assays : Use multiple activity tests (e.g., enzymatic vs. cell-based assays) to confirm target engagement .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Q. Advanced

- Solvent volume reduction : Switch to scalable solvents (e.g., ethanol) while maintaining reaction efficiency .

- Exothermicity management : Use jacketed reactors with precise temperature control for large batches .

- Purification bottlenecks : Replace column chromatography with crystallization for cost-effective scale-up .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C) .

- pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS .

What synthetic modifications could enhance this compound’s pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.